molecular formula C19H22O3 B14631985 4-Propoxyphenyl 4-propylbenzoate CAS No. 53132-09-5

4-Propoxyphenyl 4-propylbenzoate

Cat. No.: B14631985
CAS No.: 53132-09-5
M. Wt: 298.4 g/mol
InChI Key: RSFBOJMNZYPJOE-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 4-propylbenzoate is an organic compound with the molecular formula C18H22O3 It is an ester formed from the reaction of 4-propoxyphenol and 4-propylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-propylbenzoate typically involves the esterification reaction between 4-propoxyphenol and 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-propylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-propoxybenzoic acid and 4-propylbenzoic acid.

    Reduction: Formation of 4-propoxyphenol and 4-propylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Propoxyphenyl 4-propylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-propylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. These products can then interact with various enzymes and receptors, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 4-propylbenzoate
  • 4-Benzylphenyl 4-propylbenzoate
  • 4-Methoxyphenyl 4-propylbenzoate

Comparison

4-Propoxyphenyl 4-propylbenzoate is unique due to the presence of both propoxy and propyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

53132-09-5

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4-propoxyphenyl) 4-propylbenzoate

InChI

InChI=1S/C19H22O3/c1-3-5-15-6-8-16(9-7-15)19(20)22-18-12-10-17(11-13-18)21-14-4-2/h6-13H,3-5,14H2,1-2H3

InChI Key

RSFBOJMNZYPJOE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC

Origin of Product

United States

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